molecular formula C17H19FN2O3S B4616568 N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4616568
M. Wt: 350.4 g/mol
InChI Key: XBSQZXWVNGOHQC-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H19FN2O3S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.11004181 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioprotective Potential

The study on fluorine-containing amides with sulfinate or sulfoxide groups, including N-[3-(4-fluorophenyl)propyl]-4-[(methylsulfonyl)amino]benzamide, reveals a focus on exploring their radioprotective activity. These compounds are synthesized to evaluate their effectiveness in providing protection against radiation damage. The research suggests a potential application in enhancing radioprotection, particularly emphasizing the influence of fluorine atoms on this activity (Vasil'eva & Rozhkov, 1992).

Insecticidal Activity

Flubendiamide, related to this compound by its structural uniqueness and functional groups, demonstrates exceptional insecticidal efficacy against lepidopterous pests. The compound's structure, featuring novel substituents such as a heptafluoroisopropyl group and a sulfonylalkyl group, contributes to its high activity and specificity. This research underlines the compound's potential in integrated pest management programs, highlighting its safety for non-target organisms and its innovative mode of action distinct from existing insecticides (Tohnishi et al., 2005).

Crystal Structure Analysis

Investigations into the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which are chemically related to this compound, offer insights into their conformational behaviors. These studies provide valuable information for understanding the interaction patterns and molecular conformations, facilitating the design of more effective compounds with improved pharmacological properties (Suchetan et al., 2016).

Cardiac Electrophysiological Activity

Research on N-substituted-4-(1H-imidazol-1-yl)benzamides, including molecules similar to this compound, indicates significant potential in modulating cardiac electrophysiological properties. These compounds are compared to known class III agents for their ability to influence heart rhythm, suggesting their application in developing new treatments for arrhythmias. This highlights the broader applicability of such compounds in cardiac therapy (Morgan et al., 1990).

Properties

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-24(22,23)20-16-10-6-14(7-11-16)17(21)19-12-2-3-13-4-8-15(18)9-5-13/h4-11,20H,2-3,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQZXWVNGOHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.